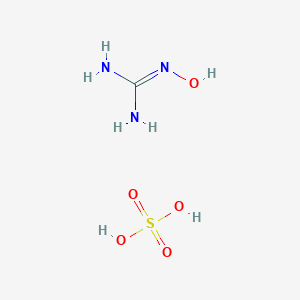

bis(2-hydroxyguanidine);sulfuric acid

Description

Overview of Guanidine (B92328) Derivatives in Chemical and Biological Contexts

Guanidine and its derivatives are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. This functional group is of significant interest in both chemistry and biology due to its unique properties and wide range of activities. nih.govtandfonline.comnih.gov

Structural Significance of the Guanidine Moiety in Biological Systems

The guanidinium (B1211019) group, the protonated form of guanidine found at physiological pH, is a key feature in various biological molecules. wikipedia.org Its planar and symmetrical structure, with the positive charge delocalized across the three nitrogen atoms, allows for strong, multi-point interactions with other molecules. ineosopen.orgresearchgate.net This is exemplified by the amino acid arginine, where the guanidinium group plays a crucial role in protein structure and function through the formation of salt bridges and hydrogen bonds. nih.gov This ability to form stable interactions is fundamental to many biological processes. ineosopen.org

Importance of Guanidine-Containing Compounds in Medicinal Chemistry

The guanidine moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural feature that is frequently found in biologically active compounds. researchgate.netresearchgate.net Its ability to engage in strong interactions with biological targets makes it a valuable component in the design of new therapeutic agents. tandfonline.comnih.gov Guanidine-containing compounds have been investigated for a wide array of therapeutic applications, including as antimicrobial, antihypertensive, antidiabetic, and anticancer agents. researchgate.netmdpi.com The versatility of the guanidine group allows for the synthesis of diverse molecules with a broad spectrum of pharmacological properties. nih.gov

Historical Perspective of 1-Hydroxyguanidine and its Salts in Scientific Inquiry

The scientific method, a systematic approach to acquiring knowledge, has evolved over centuries, with key contributions from ancient civilizations to modern scientists. wikipedia.orgwikipedia.orgbwbtech.com This iterative process of observation, hypothesis, experimentation, and analysis has been fundamental to the advancement of chemistry and our understanding of compounds like 1-hydroxyguanidine. wikipedia.org The development of atomic theory by John Dalton in the early 19th century, for instance, provided a foundational framework for understanding the composition and reactions of chemical substances. sciencehistory.org

The investigation of guanidine derivatives is part of this long history of scientific exploration. Early research into the synthesis and reactivity of guanidines laid the groundwork for the later discovery and study of more complex derivatives like 1-hydroxyguanidine. While specific historical details on the initial synthesis of 1-hydroxyguanidine are not extensively documented in the provided results, the study of related compounds such as N-hydroxyguanidines and amidoximes has been a subject of interest, particularly in the context of their potential as nitric oxide (NO) donors. mdpi.com The synthesis of various guanidine-containing compounds has been a focus of organic chemistry for many years, with numerous methods developed for their preparation. scholaris.ca Research in the late 20th century began to uncover the potential biological activities of hydroxyguanidine derivatives. For example, a 1990 study detailed the design and synthesis of substituted salicylaldehyde (B1680747) Schiff bases of 1-amino-3-hydroxyguanidine tosylate as potential antiviral agents. amazonaws.com

Current Research Trends and Future Directions for 1-Hydroxyguanidine Sulfate (B86663)

Current research on 1-hydroxyguanidine sulfate and related compounds is focused on elucidating their mechanisms of action and exploring their therapeutic potential. Studies have shown that 1-hydroxyguanidine sulfate exhibits antitumor activity against various cancer cell lines. medchemexpress.com The compound is also recognized for its antiviral properties. medchemexpress.com

A significant area of investigation revolves around the role of N-hydroxyguanidines as substrates for nitric oxide synthase (NOS). mdpi.comresearchgate.net The ability of certain N-hydroxyguanidine derivatives to be oxidized by NOS to produce nitric oxide (NO) is a key aspect of their biological activity. mdpi.com This has led to research into developing selective NOS substrates that could act as targeted NO donors. researchgate.net

Future research is likely to continue exploring the synthesis of novel 1-hydroxyguanidine derivatives and evaluating their structure-activity relationships. The development of efficient synthetic methods, such as new guanidinylation procedures, will be crucial for creating a diverse library of compounds for biological screening. scholaris.ca Further investigation into the interactions of 1-hydroxyguanidine sulfate with biological targets will provide a deeper understanding of its therapeutic potential and may lead to the development of new drugs for a variety of diseases.

Properties

IUPAC Name |

2-hydroxyguanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH5N3O.H2O4S/c2*2-1(3)4-5;1-5(2,3)4/h2*5H,(H4,2,3,4);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGDDPZRXSDPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)(N)N.C(=NO)(N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H12N6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13115-21-4 (Parent) | |

| Record name | Guanidine, N-hydroxy-, sulfate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6064246 | |

| Record name | Guanidine, hydroxy-, sulfate (2:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6345-29-5 | |

| Record name | Guanidine, N-hydroxy-, sulfate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, N-hydroxy-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine, hydroxy-, sulfate (2:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of 1 Hydroxyguanidine Sulfate

Established Synthetic Routes for 1-Hydroxyguanidine Sulfate (B86663)

Traditional methods for synthesizing 1-hydroxyguanidine sulfate and its precursors rely on well-understood chemical transformations. These routes have been foundational in providing access to this class of compounds for further study and application.

Synthesis from Hydroxylamine-O-sulfonic Acid Precursors

A key method for preparing hydroxyguanidine derivatives involves the use of hydroxylamine-O-sulfonic acid (HOSA). HOSA can act as both a nucleophile and an electrophile, making it a versatile reagent in organic synthesis. sci-hub.se One preparative method for HOSA involves reacting hydroxylamine (B1172632) sulfate with chlorosulfonic acid at elevated temperatures. orgsyn.org Another approach involves the reaction of hydroxylammonium sulfate with oleum. google.com

The synthesis of a hydroxyguanidine derivative using HOSA is exemplified by the preparation of 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate. This is achieved by reacting 2-chloro-4,5-dihydroimidazole with hydroxylamine-O-sulfonic acid in an aqueous solution at room temperature, resulting in a 69% yield. acs.org Hessing and co-workers also reported the reaction of N-hydroxyguanidine with chlorosulfonic acid to produce hydroxyguanidine-O-sulfonic acid, which was then used for electrophilic guanidination. acs.org

The general reaction can be summarized as follows:

Precursor + Hydroxylamine-O-sulfonic Acid → Hydroxyguanidine Derivative| Precursor | Reagent | Product | Reference |

| 2-chloro-4,5-dihydroimidazole | Hydroxylamine-O-sulfonic acid | 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate | acs.org |

| N-hydroxyguanidine | Chlorosulfonic acid | Hydroxyguanidine-O-sulfonic acid | acs.org |

Reactions Involving Isothiourea Derivatives

The guanylation of amines using isothiourea derivatives is a classic and widely used method for synthesizing guanidines. nih.gov S-methylisothiourea salts are common reagents for this transformation. researchgate.net For instance, the reaction of an amine with S-methyl-isothiourea hydrochloride in ethanol (B145695) under reflux can yield the corresponding guanidino hydrochloride. google.com

The synthesis of substituted guanidines often proceeds through the treatment of an amine with an electrophilic amidine species, with S-methyl isothiouronium salts being a frequently used reagent. researchgate.net The synthesis of adamantane-linked isothiourea derivatives, for example, starts from a thiourea (B124793) derivative which is then reacted with an appropriate bromide to yield the target isothiourea product. nih.gov These isothiourea derivatives can then serve as precursors for guanidine (B92328) synthesis.

A general scheme for this reaction is:

Amine + Isothiourea Derivative → Guanidine Derivative| Amine | Isothiourea Reagent | Product Type | Reference |

| Primary Amines | S-alkylisothiourea reagents | Guanidines | nih.gov |

| 1-(2-aminoethyl)-4-methylpiperazine | S-methyl-2-isothiosemicarbazide hydrochloride | Guanidine derivative | google.com |

Synthesis of N-Alkyl-N-hydroxyguanidines as Precursors

N-alkyl-N'-hydroxyguanidines are important precursors and have been synthesized and evaluated as substrates for nitric oxide synthases (NOS). nih.gov A one-pot procedure for converting primary amines into protected NG-hydroxyguanidines has been described, utilizing readily available materials. organic-chemistry.org This method has been successfully applied to the high-yield preparation of NG-hydroxy-L-arginine. organic-chemistry.org

The synthesis of a series of N-alkyl-N'-hydroxyguanidines has been carried out to probe the substrate specificity of NOS enzymes. nih.gov Among the evaluated compounds, several N-alkyl derivatives were efficiently oxidized to generate nitric oxide (NO). nih.gov This highlights the importance of the N-alkyl substitution pattern for biological activity. nih.gov The synthesis of N-aryl substituted azacycles from N-alkyl protected arylamines has also been reported, demonstrating methods for manipulating N-alkyl groups in synthetic sequences. rsc.org

Novel Synthetic Approaches and Their Advantages

To overcome the limitations of traditional methods, new synthetic strategies are continuously being developed. These novel approaches aim to improve efficiency, stereocontrol, and scalability.

Exploration of Stereoselective Synthesis

Stereoselective synthesis is crucial when preparing chiral molecules for biological applications. iupac.orgthieme.de A method for the directed stereoselective guanidinylation of alkenes has been developed, allowing the guanidine unit to be delivered as an intact fragment with a high level of stereocontrol. nih.gov This approach offers broad functional group tolerance and mild reaction conditions. nih.gov

The synthesis of compound collections based on the bicyclic scaffolds of natural products often employs stereoselective reactions. mdpi.com For example, a stereoselective reductive amination using a bulky hydride source can lead to the formation of a bicyclic amine with high diastereoselectivity. mdpi.com Furthermore, the combination of organocatalysis and biocatalysis has been used for the efficient synthesis of all four diastereomers of a protected α-amino-γ-butyrolactone to access γ-hydroxynorvaline, showcasing the power of combining different catalytic methods to achieve high stereocontrol. rsc.org

| Synthetic Goal | Key Method | Advantage | Reference |

| Cyclic Guanidines | Directed guanidinylation of alkenes | High stereocontrol, mild conditions | nih.gov |

| Bicyclic Amines | Stereoselective reductive amination | High diastereoselectivity | mdpi.com |

| γ-Hydroxynorvaline diastereomers | Organo- and biocatalysis combination | Access to all stereoisomers with high stereocontrol | rsc.org |

Continuous Flow Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of molecules in a more efficient, safer, and scalable manner compared to traditional batch processes. innovation.cascielo.br This technique utilizes reactors made of tubes through which chemicals flow continuously, allowing for better control over reaction parameters such as temperature and mixing. innovation.ca The high surface-to-volume ratio in flow reactors facilitates faster heat and mass transfer, leading to reduced reaction times, improved yields, and better selectivity. innovation.ca

This methodology has been applied to the synthesis of active pharmaceutical ingredients (APIs), demonstrating its potential for industrial-scale production. mdpi.com For example, a telescoped two-step synthesis of an anticancer drug was achieved in continuous flow mode without the isolation of the intermediate. mdpi.com The integration of in-line analysis tools further enhances the optimization and control of the flow process. mdpi.com The conversion of batch processes to continuous flow streams offers significant advantages for producing molecules of interest safely and effectively. innovation.ca

Reaction Mechanisms in 1-Hydroxyguanidine Sulfate Synthesis

The synthesis of 1-Hydroxyguanidine sulfate and related O-sulfonylated hydroxylamines involves complex reaction mechanisms that are crucial for their application as synthetic precursors. researchgate.net These compounds are noted for their rich chemistry, which is driven by tandem reactions. researchgate.net

Nucleophilic Addition and Electrophilic Amination Reactions

A key mechanistic feature in the chemistry of 1-hydroxyguanidine derivatives is the simultaneous presence of nucleophilic and electrophilic nitrogen centers. acs.org This duality allows for tandem reactions, such as nucleophilic addition followed by electrophilic amination. researchgate.netacs.org Electrophilic amination is a class of reactions where a carbon-nitrogen bond is formed using an electrophilic nitrogen source. wiley-vch.dewikipedia.orgnumberanalytics.com Reagents for this purpose often feature a nitrogen atom attached to an electron-withdrawing group, which acts as a leaving group. wiley-vch.de

In the context of heterocyclic synthesis, deprotonated 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate, an analogue of 1-hydroxyguanidine sulfate, contains both nucleophilic endocyclic nitrogen atoms and an electrophilic exocyclic nitrogen. acs.org The reaction with a carbonyl compound, for instance, proceeds via nucleophilic addition of an imidazoline (B1206853) nitrogen to the carbonyl carbon. This is followed by an intramolecular electrophilic amination where the anionic oxygen attacks the electrophilic nitrogen, leading to the extrusion of the sulfate moiety and the formation of a new ring. acs.org This "Umpolung" amination, where the typical polarity of the amine is reversed, is a powerful tool for forming C-N, N-N, and S-N bonds. acs.org

Intramolecular Transformations and Cyclization Pathways

Intramolecular reactions are a hallmark of hydroxyguanidine chemistry, leading to the formation of various cyclic structures. These transformations often occur via pathways like nucleophilic addition followed by an electrophilic 5-endo-trig cyclization. researchgate.net Research has also pointed to mechanistic pathways that may proceed through an intramolecular 5-exo-trig cyclization of intermediate structures. thieme-connect.de

The cyclization process can be influenced by the nature of the starting materials and reaction conditions. For example, the reaction of oximes can lead to the formation of five-membered rings like isoxazolines through either C-O or C-N bond formation, depending on the specific intramolecular pathway followed by the intermediate iminoxyl radical. beilstein-journals.org In enzymatic systems, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes can catalyze stereoselective intramolecular cyclizations, highlighting the diverse strategies nature employs for similar transformations. nih.gov The cyclization of a delta-hydroxy acid to a delta-lactone, while a different system, illustrates the fundamental principles of intramolecular nucleophilic attack and ring closure that also govern the cyclization pathways of hydroxyguanidine derivatives. youtube.com

Role of Catalysis in Synthetic Pathways

Catalysis plays a pivotal role in the synthesis of guanidines and their derivatives, enabling milder reaction conditions and improved efficiency. organic-chemistry.org Both transition metal catalysts and Lewis acids are employed. mdpi.comresearchgate.net Synergistic catalysis, where two distinct catalysts simultaneously activate both the nucleophile and the electrophile, represents an advanced strategy for developing new transformations. rsc.org

Various catalysts have been shown to be effective in guanylation reactions, which are central to forming the guanidine core. These include scandium(III) triflate, ytterbium triflate, and complexes of copper and palladium. organic-chemistry.org For instance, scandium(III) triflate catalyzes the efficient guanylation of amines with cyanamide (B42294) in water under mild conditions. organic-chemistry.org Similarly, ytterbium triflate is an effective catalyst for the addition of amines to carbodiimides. organic-chemistry.org In some cases, reactions can be autocatalyzed, where a product of the reaction accelerates the process. libretexts.org The table below summarizes various catalysts used in synthetic pathways related to guanidine synthesis.

| Catalyst System | Reactants | Product Type | Reference |

| Scandium(III) triflate | Amines, Cyanamide | Guanidines | organic-chemistry.org |

| Ytterbium triflate | Amines, Carbodiimides | N,N',N''-trisubstituted guanidines | organic-chemistry.org |

| Ru(bpy)3Cl2 (Photocatalyst) | Thioureas | Guanidines | organic-chemistry.org |

| CuCl2·2H2O / Bipyridine | Cyanamides, Arylboronic acids, Amines | Trisubstituted N-aryl guanidines | organic-chemistry.org |

| Pd(0) | Cyanamide, Aryl halides, Amines | N-acylguanidines | organic-chemistry.org |

| P2O5/Al2O3 | Carbonyl compounds, Primary amines | Schiff bases | researchgate.net |

| Molecular Iodine (I2) | Imidoyl and guanyl thiourea | 1,2,4-thiadiazoles | mdpi.com |

Derivatization and Functionalization Strategies of 1-Hydroxyguanidine Sulfate

Derivatization is a key strategy to modify the properties of a molecule or to prepare it for further synthetic transformations. sigmaaldrich.com For 1-hydroxyguanidine sulfate, functionalization often involves reactions at its nucleophilic nitrogen centers to create new derivatives or to build complex heterocyclic systems. acs.org

Formation of Hydrazones and Other Derivatives

Hydrazones are a class of organic compounds typically formed by the condensation reaction between a hydrazine (B178648) and a carbonyl compound (an aldehyde or ketone). soeagra.comnumberanalytics.comwikipedia.org The mechanism involves the nucleophilic attack of the hydrazine's amino group on the electrophilic carbonyl carbon, followed by dehydration to form the C=N-N linkage. nih.gov

While 1-hydroxyguanidine is not a simple hydrazine, its N-hydroxyamino group possesses a related nucleophilic character. It can react with aldehydes and ketones in a similar fashion to form hydrazone-like derivatives. acs.orgwikipedia.org For example, N-hydroxyguanidine has been reported to react with aldehydes or cyclic ketones to prepare various semicarbazones. acs.org This type of derivatization is not only a synthetic tool but is also widely used in analytical chemistry to enhance the detectability of carbonyl compounds in techniques like liquid chromatography-mass spectrometry (LC-MS). ddtjournal.comchromsoc.jpnih.gov The reaction introduces a nitrogen-containing moiety that can be more easily ionized, improving analytical sensitivity. ddtjournal.com

Synthesis of Fused Heterocyclic Ring Systems

1-Hydroxyguanidine sulfate and its analogues are valuable precursors for synthesizing fused heterocyclic compounds. researchgate.net These structures, where two or more rings share adjacent atoms, are prevalent in natural products and pharmaceuticals. scribd.comuomustansiriyah.edu.iquou.ac.in The synthesis often leverages the dual nucleophilic and electrophilic nature of the hydroxyguanidine moiety to construct new rings onto existing molecular scaffolds. acs.org

A prominent example is the use of 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate to create fused ring systems. researchgate.netacs.org Through a tandem nucleophilic addition-electrophilic amination reaction, this precursor reacts with various electrophiles to yield bicyclic products. acs.org This method provides a pathway to diverse fused heterocycles such as imidazo[2,1-c] acs.orgthieme-connect.deCurrent time information in Bangalore, IN.oxadiazoles and imidazo[2,1-c] acs.orgthieme-connect.deCurrent time information in Bangalore, IN.thiadiazole-3-thione. acs.org The synthesis of indole (B1671886) rings from phenylhydrazones (Fischer indole synthesis) is another classic example of using a hydrazine-like structure to generate a fused heterocycle through cyclization. uomustansiriyah.edu.iqbhu.ac.in Transition metal-catalyzed cyclizations are also a powerful modern method for constructing fused heterocyclic compounds. sioc-journal.cn

| Precursor | Reagent | Fused Heterocyclic Product | Reference |

| 2-Hydroxylamino-4,5-dihydroimidazolium-O-sulfonate | Aromatic Aldehydes | 3-Aryl-6,7-dihydro-5H-imidazo[2,1-c] acs.orgthieme-connect.deCurrent time information in Bangalore, IN.oxadiazoles | acs.org |

| 2-Hydroxylamino-4,5-dihydroimidazolium-O-sulfonate | Carbon Disulfide | 6,7-dihydro-5H-imidazo[2,1-c] acs.orgthieme-connect.deCurrent time information in Bangalore, IN.thiadiazole-3-thione | acs.org |

| Arylhydrazones | Acid (Protic or Lewis) | Indoles (Benzo[b]pyrroles) | bhu.ac.in |

| 2-(Acylamino)-toluenes | Base (e.g., NaNH2) | Indoles (Madelung Synthesis) | bhu.ac.in |

Chemical Reactivity and Transformation Pathways of 1 Hydroxyguanidine Sulfate

Redox Chemistry of 1-Hydroxyguanidine Sulfate (B86663)

The oxidation of 1-Hydroxyguanidine sulfate is a key aspect of its reactivity. This process involves the loss of electrons and results in the formation of several products, including nitric oxide (NO). sigmaaldrich.comsigmaaldrich.com Concurrently, the oxidation leads to the generation of other reactive oxygen species (ROS), such as peroxynitrite and peroxyl radicals. sigmaaldrich.comscientificlabs.comrearus.ru ROS are highly reactive chemical species formed from oxygen, and their production is a significant outcome of 1-Hydroxyguanidine sulfate's oxidation. wikipedia.org Peroxynitrite, for instance, is formed from the reaction between nitric oxide and the superoxide (B77818) radical. physiology.org The formation of these reactive species underscores the compound's role in mediating oxidative processes.

Table 1: Oxidation Profile of 1-Hydroxyguanidine Sulfate

| Reaction Type | Key Outcome | Products Formed |

| Oxidation | Electron Loss | Nitric Oxide (NO), Peroxynitrite, Peroxyl Radicals sigmaaldrich.comsigmaaldrich.comscientificlabs.com |

In certain chemical reactions, 1-Hydroxyguanidine sulfate functions as a reducing agent, meaning it donates electrons to another chemical species. cymitquimica.comwikipedia.orgebi.ac.uk This characteristic is attributed to its guanidine (B92328) structure, which is modified by a hydroxyl group. cymitquimica.com As a reducing agent, it causes the reduction of another reactant while it undergoes oxidation itself. wikipedia.orgebi.ac.uk This dual redox capability allows it to participate in a wide array of chemical transformations.

Oxidation Reactions and Formation of Reactive Oxygen Species

Reactions with Biological Molecules and Pathways

1-Hydroxyguanidine sulfate's reactivity extends to the biological realm, where it interacts with various biomolecules and influences cellular pathways, notably those involving nitric oxide.

1-Hydroxyguanidine sulfate interacts with proteins, a process that can be influenced by its chemical structure, including the presence of the sulfate group. patsnap.comnih.gov The binding of molecules to proteins can be driven by electrostatic interactions between charged groups, such as the negatively charged sulfate on the compound and positively charged amino acid residues on a protein. nih.gov Such interactions can modulate protein function, regulate enzyme activity, and influence cellular signaling. nih.gov For example, the Protein Data Bank contains entries that show hydroxyguanidine as a ligand in protein structures, indicating direct physical interaction. pdbj.org

Table 2: Interactions of 1-Hydroxyguanidine Sulfate with Biomolecules

| Interacting Molecule | Type of Interaction | Potential Consequence |

| Enzymes/Proteins | Electrostatic binding, Ligand binding nih.govpdbj.org | Modulation of protein function and enzyme activity nih.gov |

| Nitric Oxide (NO) | Adduct Formation sigmaaldrich.comsigmaaldrich.com | Formation of a potent and stable vasodilator sigmaaldrich.comsigmaaldrich.com |

A defining feature of 1-Hydroxyguanidine sulfate is its ability to modulate nitric oxide (NO) production and activity. As previously noted, the oxidation of the compound results in the release of NO. sigmaaldrich.comsigmaaldrich.comscientificlabs.comrearus.ru Nitric oxide is a critical signaling molecule in many physiological processes, including the relaxation of vascular smooth muscle, which leads to vasodilation. sussex.ac.ukdrugbank.com

Furthermore, 1-Hydroxyguanidine sulfate can react directly with the nitric oxide it helps generate. This reaction forms an adduct—a new chemical entity composed of the two reacting molecules. sigmaaldrich.comsigmaaldrich.com This adduct is described as a potent and stable vasodilator, highlighting a pathway where the compound not only produces a signaling molecule but also transforms it into a more stable and powerful agent. sigmaaldrich.comsigmaaldrich.comscientificlabs.comrearus.ru

Interaction with Enzymes and Proteins

Stability and Degradation Pathways of 1-Hydroxyguanidine Sulfate

The stability of a chemical compound refers to its resistance to decomposition under various conditions. For 1-Hydroxyguanidine sulfate, stability is influenced by factors such as temperature and pH. Recommended storage temperatures are in the range of 2-8°C or frozen at -20°C, which suggests that the compound may be susceptible to thermal degradation at higher temperatures. sigmaaldrich.comsigmaaldrich.comrheniumshop.co.il

While specific degradation pathways for 1-Hydroxyguanidine sulfate are not extensively detailed in the provided literature, studies on analogous compounds offer insights. For instance, the stability of guanitoxin, another guanidine derivative, is shown to be pH-dependent, with greater stability observed in acidic conditions compared to alkaline pH. usp.br It is also sensitive to high temperatures. usp.br Similarly, the stability of other amine-based compounds can be significantly affected by the presence of oxygen and metals, which can catalyze degradation reactions. nih.gov Therefore, it is plausible that the degradation of 1-Hydroxyguanidine sulfate involves oxidative pathways and is accelerated by elevated temperatures and non-acidic pH levels.

Table 3: Factors Influencing the Stability of 1-Hydroxyguanidine Sulfate

| Factor | Effect on Stability | Inference/Source |

| Temperature | Decreased stability at higher temperatures. | Recommended storage at 2-8°C or -20°C. sigmaaldrich.comsigmaaldrich.comrheniumshop.co.il |

| pH | Potentially more stable in acidic conditions. | Inferred from studies on analogous guanidine compounds. usp.br |

| Oxygen | May promote oxidative degradation. | Inferred from general chemical principles for amine compounds. nih.gov |

Hydrolytic Stability in Aqueous Solutions

Hydrolysis is a primary pathway for the abiotic degradation of many chemical substances in the environment. nih.gov The stability of a compound against hydrolysis is often dependent on the pH of the aqueous solution. nih.govslideshare.net While specific studies on the hydrolytic stability of 1-Hydroxyguanidine sulfate are not extensively detailed in the provided search results, general principles of chemical stability in aqueous solutions can be applied.

For many organic compounds, stability is greatest in a slightly acidic to neutral pH range, typically between pH 4 and 8. slideshare.net Deviations into more acidic or alkaline conditions can catalyze degradation reactions. slideshare.net For instance, studies on sulfonamides, another class of sulfur-containing organic compounds, have shown that their hydrolytic stability is pH-dependent. nih.govresearchgate.net Some sulfonamides are stable at a neutral pH of 7.0, while their stability decreases in acidic conditions (pH 4.0). nih.govresearchgate.net

The degradation of compounds in aqueous solutions can follow various kinetic models, often pseudo-first-order kinetics. nih.govnih.gov The rate of degradation is influenced by the concentration of the compound and other reactive species present in the solution. ucl.ac.uk

The table below illustrates the typical effect of pH on the hydrolytic stability of organic compounds, which can be considered as a general model in the absence of specific data for 1-Hydroxyguanidine sulfate.

Table 1: General Influence of pH on Compound Stability in Aqueous Solutions

| pH Range | General Stability | Influencing Factors |

| Acidic (pH < 4) | Often decreased stability | Catalysis by hydronium ions (H₃O⁺) slideshare.netcore.ac.uk |

| Neutral (pH 4-8) | Generally higher stability | Minimal catalytic effect from H₃O⁺ and OH⁻ ions slideshare.net |

| Alkaline (pH > 8) | Often decreased stability | Catalysis by hydroxide (B78521) ions (OH⁻) slideshare.netcore.ac.uk |

This table presents a generalized trend. The specific pH-stability profile is unique to each compound.

Factors Influencing Compound Stability

Several environmental and chemical factors can influence the stability of a compound like 1-Hydroxyguanidine sulfate. These factors can act independently or in concert to affect the rate and pathway of degradation.

Temperature: Temperature is a critical factor, with most chemical reactions, including degradation, proceeding faster at higher temperatures. slideshare.net The relationship between temperature and reaction rate is often described by the Arrhenius equation. slideshare.net Thermal stability screening is a common method to assess the heat resistance of a substance. oecd.org

pH: As discussed in the previous section, pH plays a significant role in the stability of many compounds in aqueous solutions. slideshare.net The concentration of hydrogen and hydroxide ions can directly participate in or catalyze degradation reactions. slideshare.netcore.ac.uk For some compounds, extreme pH values lead to significantly higher degradation rates. core.ac.uk

Ionic Strength and Buffering Species: The ionic strength of a solution can influence the rate of reactions between ionic species. slideshare.net The presence of different ions can either stabilize or destabilize a compound. For example, the presence of certain metal ions like calcium and magnesium has been shown to accelerate the degradation of some organic compounds in aqueous solutions. researchgate.net Buffering agents, while used to control pH, can also directly participate in the degradation process. slideshare.net

Presence of Oxidizing Agents and Light: Forced degradation studies often employ oxidizing agents like hydrogen peroxide to understand a compound's susceptibility to oxidation. nih.gov Exposure to light, particularly UV radiation, can also induce degradation through photolysis, which often involves free radical mechanisms. nih.govpharmtech.com

The following table summarizes the key factors that can influence the stability of 1-Hydroxyguanidine sulfate.

Table 2: Factors Affecting the Stability of Chemical Compounds

| Factor | Description of Influence |

| Temperature | Higher temperatures generally increase the rate of degradation reactions. slideshare.net |

| pH | Can catalyze hydrolysis and other degradation pathways. slideshare.net Most compounds have an optimal pH range for stability. core.ac.uk |

| Ionic Strength | Affects the rate of reactions between charged molecules. slideshare.net |

| Buffering Species | Can directly participate in degradation reactions beyond just controlling pH. slideshare.net |

| Oxidizing Agents | Can lead to oxidative degradation of the compound. nih.gov |

| Light (Photolysis) | UV and visible light can provide the energy for degradation reactions. pharmtech.com |

Understanding these factors is crucial for predicting the persistence and transformation of 1-Hydroxyguanidine sulfate in various environments.

Biological Activities and Mechanistic Studies of 1 Hydroxyguanidine Sulfate

Enzymatic Interactions and Inhibition Mechanisms

Inhibition of Nitric Oxide Synthase (NOS) Isoforms

1-Hydroxyguanidine and its derivatives have been studied for their interaction with nitric oxide synthase (NOS) enzymes. nih.gov These enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes. wikipedia.org There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). wikipedia.orgresearchgate.net Overproduction or underproduction of NO by these isoforms is linked to several diseases. researchgate.net

N-alkyl-N'-hydroxyguanidine compounds have been identified as non-amino acid substrates for all three NOS isoforms, mimicking the formation of NO from the natural substrate, N(omega)-hydroxy-L-arginine. nih.gov The interaction of these compounds with the enzyme's active site provides insights into the mechanism of NO biosynthesis. nih.gov Specifically, structural studies suggest that the OH-substituted guanidine (B92328) nitrogen is the source of the hydrogen atom supplied to the active ferric-superoxy species in the catalytic reaction. nih.gov

The inhibition of NOS activity is a potential therapeutic strategy for conditions involving oxidative stress. scielo.org.mx Some NOS inhibitors have shown antimicrobial properties. google.com The design of isoform-selective inhibitors is a significant area of research to target specific pathological conditions without affecting the essential physiological functions of other isoforms. google.com

Mechanisms of Competitive and Non-Competitive Inhibition

Enzyme inhibitors can act through various mechanisms, broadly categorized as competitive and non-competitive inhibition.

Competitive Inhibition: In this mechanism, the inhibitor molecule is structurally similar to the substrate and competes for the same active site on the enzyme. vedantu.comlibretexts.org This binding prevents the substrate from accessing the active site, thereby reducing the enzyme's activity. vedantu.com The effect of a competitive inhibitor can be overcome by increasing the substrate concentration. savemyexams.com

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme different from the active site, known as an allosteric site. savemyexams.comresearchgate.net This binding causes a conformational change in the enzyme, altering the shape of the active site and making it less effective or inactive, even when the substrate is bound. vedantu.comresearchgate.net Increasing the substrate concentration does not reverse the effect of a non-competitive inhibitor. savemyexams.comnih.gov

The inhibition of NOS can occur through these mechanisms. For instance, some inhibitors bind to the heme iron at the active site of NOS. researchgate.net The specific type of inhibition can influence the inhibitor's potency and its effects on enzyme kinetics.

Determination of IC₅₀ and Kᵢ Values

The potency of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

IC₅₀: This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. edx.org It is an experimentally determined value that can be influenced by the substrate concentration used in the assay. edx.org IC₅₀ values are typically determined by plotting the reaction rate against a range of inhibitor concentrations. edx.org

Kᵢ: This is the dissociation constant of the enzyme-inhibitor complex and represents a more direct measure of the inhibitor's binding affinity. edx.org Unlike IC₅₀, Kᵢ is a constant for a given inhibitor and enzyme under specific conditions. edx.org It can be calculated from IC₅₀ values using the Cheng-Prusoff equation, especially for competitive inhibitors. edx.orgxenotech.com

For non-competitive inhibitors, the Kᵢ value can be equal to the IC₅₀ value under certain conditions. youtube.com The determination of these values is crucial for comparing the effectiveness of different inhibitors and for understanding their structure-activity relationships. edx.org

Table 1: IC₅₀ and Kᵢ Values for Selected NOS Inhibitors This table is for illustrative purposes to demonstrate the format. Specific values for 1-Hydroxyguanidine sulfate (B86663) were not available in the provided search results.

| Inhibitor | Target Enzyme | Substrate Used | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

|---|---|---|---|---|---|

| Rifampin | OATP1B1 | E2G | 0.79 | 1.1 | Competitive |

| Rifampin | OATP1B1 | Pravastatin | 0.14 | 0.28 | Competitive |

| Rifampin | OATP1B3 | E2G | 0.19 | 0.19 | Competitive |

| Rifampin | OATP1B3 | Pravastatin | 0.16 | 0.14 | Competitive |

| Probenecid | OAT3 | - | 2.8 | 25 | - |

| Quinidine | OCT1 | - | 15 | 3.2 | Competitive |

Data sourced from a study on drug uptake transporters, illustrating the determination of IC₅₀ and Kᵢ values. xenotech.com

Modulation of Cellular Signaling Pathways

1-Hydroxyguanidine sulfate and related compounds can influence cellular functions by modulating various signaling pathways. The inhibition of NOS, for example, directly impacts nitric oxide signaling, which plays a role in neurotransmission, vascular tone, and immune responses. wikipedia.org

The modulation of cellular signaling is a key mechanism for the therapeutic effects of many compounds. liverpool.ac.uknih.gov For instance, probiotics can modulate signaling pathways in intestinal epithelial cells and macrophages, such as the NF-κB and MAPK pathways, to influence immune responses. mdpi.com Growth factor signaling, through pathways like PI3K/Akt and mTOR, is crucial for regulating cell growth, proliferation, and metabolism. nih.gov These signaling networks are complex and interconnected, and their modulation can have significant effects on cellular behavior.

Antitumor and Anticancer Potentials

1-Hydroxyguanidine sulfate has been identified as an antitumor agent. medchemexpress.com It has shown inhibitory activity against the growth of various cancer cell lines, including mast cell P815, leukemia P388, leukemia L1210, and carcinosarcoma Walker 256 cells. medchemexpress.com The anticancer properties of guanidine-containing compounds are a subject of ongoing research. nih.gov

Derivatives of sulfonyl-N-hydroxyguanidine have been synthesized and evaluated for their cytotoxic effects against human tumor cell lines. nih.gov Some of these derivatives exhibited significant growth inhibition of solid tumor cell lines and demonstrated antitumor activity in animal models. nih.gov The mechanism of action for the antitumor effects of these compounds may involve the induction of apoptosis and cell cycle arrest. medchemexpress.com

Mechanisms Related to Urokinase Plasminogen Activator (uPA) Inhibition

In pathological conditions like cancer, the overexpression of uPA is strongly associated with increased tumor invasion, angiogenesis, and metastasis. colab.wsgoogle.com Therefore, inhibiting the proteolytic activity of uPA is a key strategy for developing antimetastatic therapies. google.comsci-hub.ru Compounds containing hydroxyamidine or hydroxyguanidine groups have been identified as potent inhibitors of uPA. google.com These inhibitors function by selectively binding to the active site of the uPA enzyme, which disrupts its ability to convert plasminogen to plasmin. scbt.com This inhibition of the proteolytic cascade can suppress tumor growth and metastasis. sci-hub.ru The development of N-hydroxyguanidine-based uPA inhibitors represents a significant approach in cancer therapeutics, aiming to block the enzymatic activity that facilitates cancer cell invasion and spread. nih.gov

Impact on Cellular Energy Metabolism

1-Hydroxyguanidine sulfate and related N-hydroxyguanidine compounds are recognized as metabolically active molecules that interact with key enzymatic systems involved in cellular energy and redox balance. A primary metabolic pathway for these compounds is N-reduction, which has been observed to be the dominant reaction in hepatocytes. nih.gov This reduction is catalyzed by enzymes such as xanthine (B1682287) oxidase, which converts N-hydroxyguanidines to their corresponding guanidine counterparts. nih.gov

Furthermore, N-hydroxyguanidines serve as substrates for nitric oxide synthases (NOS) and cytochromes P450. acs.orgacs.org The oxidation of N-hydroxyguanidines by cytochrome P450 enzymes is a complex process that can generate reactive oxygen species (ROS), including superoxide (B77818) (O₂•-), and nitrogen oxides like nitric oxide (NO). acs.org The production and management of these reactive species are intrinsically linked to cellular energy metabolism, particularly oxidative phosphorylation—the primary process for ATP generation in the presence of oxygen. researchgate.netunits.itqiagen.com Oxidative phosphorylation is tightly regulated by the availability of substrates like NADH and FADH₂ and the cellular energy state, reflected by the ADP/ATP ratio. libretexts.org The interaction of N-hydroxyguanidines with these enzymatic pathways suggests a significant impact on the cell's redox state and energy production capabilities.

Role in Anti-inflammatory Processes

The anti-inflammatory potential of N-hydroxyguanidine compounds is linked to their interaction with nitric oxide (NO) signaling pathways. NO is a critical signaling molecule in inflammation, and its production is regulated by nitric oxide synthase (NOS) enzymes. N-hydroxyguanidines can act as substrates for NOS, leading to the generation of NO. acs.org The inflammatory response is orchestrated by transcription factors like nuclear factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. google.comresearchgate.netnih.gov The activation of NF-κB is a central event in the inflammatory cascade. nih.govnih.govmdpi.com

While direct studies on 1-hydroxyguanidine sulfate's effect on the NF-κB pathway are limited, the generation of NO and other reactive nitrogen species from N-hydroxyguanidine metabolism can modulate inflammatory signaling. nih.gov For instance, some N-hydroxyguanidine derivatives have been noted for their anti-inflammatory properties. google.com The ability to influence NO bioavailability suggests a mechanism by which these compounds can intervene in the complex regulation of inflammation. frontiersin.org

Potential in Antidiabetic Applications

Research into the therapeutic applications of hydroxyguanidine derivatives has extended to metabolic disorders, including diabetes. While comprehensive studies on 1-hydroxyguanidine sulfate are not abundant, related compounds within the N-hydroxyguanidine class have shown promise in antidiabetic research. semanticscholar.org One of the mechanisms being explored is the inhibition of dipeptidyl peptidase-4 (DPP-IV), an enzyme that inactivates incretin (B1656795) hormones responsible for stimulating insulin (B600854) secretion. semanticscholar.org Novel pyrrolidine (B122466) sulfonamide derivatives synthesized using N''-hydroxyguanidine have demonstrated significant DPP-IV inhibitory activity, with some compounds showing efficacy comparable to the standard drug Vildagliptin. semanticscholar.org

Additionally, other guanidine derivatives have been shown to possess antihyperglycemic properties. For example, 3-guanidinopropionic acid was found to improve glucose sensitivity and disposal in animal models of non-insulin-dependent diabetes. nih.gov These findings suggest that the guanidine and hydroxyguanidine scaffolds are viable starting points for the development of new antidiabetic agents. frontiersin.orgnih.govmdpi.com

Antimicrobial and Antiviral Properties

1-Hydroxyguanidine sulfate is recognized for its biological activities, including antimicrobial and antiviral properties. nih.gov Research has shown that N-hydroxyguanidine derivatives can exhibit potent activity against various pathogens. For instance, a series of novel N-hydroxyguanidine derivatives demonstrated significant antiviral activity against the Rous sarcoma virus, with some derivatives being approximately 100-fold more active than the parent hydroxyguanidine compound. nih.govacs.org These compounds also showed anticancer activity against L1210 leukemia cells, being about 10 times more active than hydroxyguanidine. nih.gov

In the realm of antibacterial agents, naturally occurring metabolites containing an N-hydroxyguanidine moiety have been identified. nih.gov Crossiellidines, isolated from the actinomycete genus Crossiella, feature this chemical group and have exhibited remarkable, broad-spectrum antibacterial activity. nih.gov This highlights the potential of the N-hydroxyguanidine scaffold in designing new antimicrobial drugs. tandfonline.com

| Compound Class | Activity Type | Target | Reported Potency (ID50) | Reference |

|---|---|---|---|---|

| Novel N-hydroxyguanidine derivatives | Antiviral | Rous sarcoma virus | 2.76 - 195.2 µM | nih.gov |

| Novel N-hydroxyguanidine derivatives | Anticancer | L1210 leukemia cells | 7.80 - 126 µM | nih.gov |

Other Pharmacological Activities

Central Nervous System Effects

The N-hydroxyguanidine structure has also been investigated for its potential to affect the central nervous system (CNS). google.com A key challenge in neuropharmacology is designing drugs that can cross the blood-brain barrier. wikipedia.orgox.ac.uknews-medical.net Modifications to the N-hydroxyguanidine functional group have been proposed as a prodrug strategy to improve the bioavailability and CNS penetration of pharmacologically active agents. google.com

The potent biological activity of this class of compounds within the CNS is exemplified by naturally occurring neurotoxins. Guanitoxin, a cyclic N-hydroxyguanidine produced by certain cyanobacteria, is a powerful neurotoxin that acts as an irreversible inhibitor of the enzyme acetylcholinesterase. epa.govmdpi.com Inhibition of this enzyme leads to severe neurological symptoms, demonstrating that the N-hydroxyguanidine moiety can be part of molecules with profound effects on the nervous system. epa.gov This suggests that synthetic derivatives could be designed to modulate specific CNS targets for therapeutic purposes. wikipedia.org

Antithrombotic Activity

The potential antithrombotic activity of hydroxyguanidine derivatives is primarily linked to their ability to act as nitric oxide (NO) donors. Nitric oxide is a critical signaling molecule with well-established vasodilatory and antithrombotic properties. atsjournals.org

Research has shown that N-aryl N'-hydroxyguanidines can be oxidized by nitric oxide synthases (NOS) to produce NO. acs.org The formation of NO is a key factor in preventing thrombosis. A study on N-aryl N'-hydroxyguanidines demonstrated that several derivatives, particularly those with specific substitutions on the phenyl ring, could effectively generate NO. For a compound to produce NO, the presence of a monosubstituted N-hydroxyguanidine function was found to be crucial. acs.org

The mechanism involves the enzymatic conversion of the N-hydroxyguanidine moiety to release NO. This localized release of NO can contribute to the inhibition of platelet aggregation and adhesion, key processes in the formation of thrombi. A patent has also mentioned the incorporation of N-hydroxyguanidine functionalities into drug derivatives intended for antithrombotic therapy, suggesting the recognized potential of this chemical group in developing new antithrombotic agents. justia.com

Table 1: Nitric Oxide (NO) Formation by N-Aryl N'-Hydroxyguanidine Derivatives Catalyzed by Inducible Nitric Oxide Synthase (NOS II) acs.org

| Compound | NO Formation Rate (% of NOHA*) |

| N-phenyl-N'-hydroxyguanidine | 17 |

| N-(p-fluorophenyl)-N'-hydroxyguanidine | 41 |

| N-(p-chlorophenyl)-N'-hydroxyguanidine | 32 |

| N-(p-methylphenyl)-N'-hydroxyguanidine | 27 |

| N-(p-hydroxyphenyl)-N'-hydroxyguanidine | 8 |

*NOHA (Nω-hydroxy-L-arginine) is the natural substrate for NOS.

Sodium/Hydrogen Exchanger Inhibition

The sodium/hydrogen exchanger (NHE) is a family of transmembrane proteins crucial for regulating intracellular pH and cell volume. patsnap.com Inhibition of NHE, particularly the NHE1 isoform, has been investigated as a therapeutic strategy for various conditions, including cardiovascular diseases. patsnap.comnih.gov

While numerous guanidine derivatives have been identified as potent NHE inhibitors, the conducted searches did not yield any direct evidence to suggest that 1-Hydroxyguanidine or its sulfate salt possesses inhibitory activity against the sodium/hydrogen exchanger. The structural features that confer potent NHE1 inhibitory activity to compounds like cariporide (B1668443) and other bicyclic guanidines appear to be distinct from the simple 1-hydroxyguanidine structure. scbt.comopnme.commdpi.com

The general mechanism of NHE inhibition involves the binding of the inhibitor to the exchanger protein, which blocks the transport of sodium and hydrogen ions. patsnap.com This action can protect cells from the detrimental effects of intracellular acidosis and sodium overload, particularly in the context of ischemia-reperfusion injury. mdpi.comresearchgate.net

Table 2: Examples of Guanidine Derivatives as NHE1 Inhibitors

| Compound | Target | Reported IC₅₀ | Reference |

| Cariporide | Human NHE1 | 0.05 µM | mdpi.com |

| BI-9627 | Human NHE1 | 6 nM | opnme.com |

| Zoniporide | NHE1 | N/A | scbt.com |

Toxicological Profiles and Cellular Mechanisms of Toxicity of 1 Hydroxyguanidine Sulfate

Mechanisms of Cellular Injury Induced by 1-Hydroxyguanidine Sulfate (B86663)

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of specific research detailing the toxicological profiles and cellular mechanisms of toxicity for 1-Hydroxyguanidine sulfate. While the provided outline suggests a number of potential mechanisms of cellular injury, including molecular interactions, induction of oxidative stress, and mitochondrial dysfunction, there is no available data to substantiate these effects in the context of this specific compound.

Extensive searches for studies on the molecular interactions of 1-Hydroxyguanidine sulfate with cellular macromolecules, its potential to induce reactive oxygen species, or its effects on key cellular components and processes such as glutathione, protein thiols, intracellular calcium homeostasis, and mitochondrial function have not yielded any specific findings. Consequently, it is not possible to provide a detailed and scientifically accurate account of the mechanisms of cellular injury induced by 1-Hydroxyguanidine sulfate as requested.

Further research is required to elucidate the potential toxicological properties of this compound and to understand its interactions with biological systems at the cellular and molecular levels. Without such research, any discussion of its toxicological profile would be purely speculative and would not meet the standards of a professional and authoritative scientific article.

Dysregulation of Gene Expression and Cellular Activity

The introduction of 1-Hydroxyguanidine sulfate into biological systems can lead to significant alterations in gene expression and cellular activity. While specific studies on 1-Hydroxyguanidine sulfate's direct impact on gene expression are not extensively detailed in the provided results, the behavior of related guanidine (B92328) compounds and the general principles of toxicology suggest potential mechanisms.

Dysregulation of gene expression involves changes in the normal transcription and translation processes that are crucial for all cellular functions. wikipedia.org This can be triggered by cellular stress or direct interaction of the compound with cellular machinery. For instance, some guanidine derivatives have been shown to modulate the expression of genes involved in cellular growth and proliferation. The antitumor activity of 1-Hydroxyguanidine sulfate against various cancer cell lines, including mast cell P815, leukemia P388, leukemia L1210, and carcinosarcoma Walker 256 cells, strongly indicates an influence on the genes that regulate cell cycle and apoptosis. medchemexpress.com

Cellular activity is also broadly affected. The compound's ability to act as a nitric oxide (NO) donor is a key aspect of its biological action. NO is a critical signaling molecule involved in numerous physiological processes. The release of NO can influence a wide range of cellular activities, from vasodilation to neurotransmission and immune responses. The dysregulation of NO production can have profound effects on cellular homeostasis.

Dose-Response Relationships in Toxicity

The toxicity of a substance is intrinsically linked to the dose administered. A fundamental principle in toxicology is that "the dose makes the poison," and this holds true for 1-Hydroxyguanidine sulfate. The relationship between the dose of this compound and the observed toxic effects can be characterized by a dose-response curve, which typically shows that as the dose increases, the magnitude of the toxic response also increases. derangedphysiology.com

For 1-Hydroxyguanidine sulfate, the toxic response can manifest in various ways, from mild irritation to severe cellular damage. At lower concentrations, the effects might be subtle, potentially involving the modulation of specific enzyme activities. As the concentration increases, more pronounced effects, such as significant inhibition of cell growth or induction of apoptosis, are observed. medchemexpress.com The concept of a median toxic dose (TD50), the dose at which 50% of a population experiences a toxic effect, is a critical parameter in understanding the dose-response relationship. derangedphysiology.com

The following table summarizes the general dose-dependent toxic effects that can be anticipated with compounds like 1-Hydroxyguanidine sulfate, based on established toxicological principles.

| Dose Range | Potential Toxicological Effects |

| Low | Subtle changes in enzyme activity, minor alterations in cellular signaling. |

| Medium | Measurable inhibition of cell proliferation, induction of apoptosis in sensitive cell lines. |

| High | Widespread cytotoxicity, significant tissue damage, potential for organ failure. |

This table is a generalized representation based on toxicological principles and may not reflect specific data for 1-Hydroxyguanidine sulfate.

Toxicokinetic and Toxicodynamic Considerations

Toxicodynamics , on the other hand, refers to the mechanism by which a compound elicits its toxic effect at the molecular level. europa.eu For 1-Hydroxyguanidine sulfate, a primary toxicodynamic mechanism is its ability to release nitric oxide (NO). sigmaaldrich.com This can lead to the formation of other reactive oxygen species, which can cause cellular damage through oxidative stress. sigmaaldrich.com The interaction of 1-Hydroxyguanidine sulfate with specific enzymes and receptors is also a key aspect of its toxicodynamics. For example, its antitumor effects are likely due to its interaction with molecular targets that are critical for cancer cell survival. medchemexpress.com

Safety Considerations in Handling and Application

Given its potential toxicity, handling 1-Hydroxyguanidine sulfate requires strict adherence to safety protocols to minimize exposure and risk.

Personal Protective Equipment (PPE):

Eye Protection: Safety glasses with side-shields or goggles are essential to prevent eye contact. angenechemical.comtargetmol.com

Hand Protection: Chemical-resistant gloves should be worn to avoid skin contact. angenechemical.comtargetmol.com

Body Protection: A lab coat or other protective clothing should be worn. targetmol.com In case of fire, fire/flame resistant and impervious clothing is necessary. targetmol.com

Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used. angenechemical.comtargetmol.com

Handling and Storage:

The compound should be handled in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. angenechemical.comtargetmol.com

Avoid the formation of dust and aerosols. angenechemical.comtargetmol.com

It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. targetmol.com Recommended storage temperature is 2-8°C. sigmaaldrich.comangenechemical.com

First Aid Measures:

In case of skin contact: Wash off immediately with soap and plenty of water. angenechemical.comtargetmol.com

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. angenechemical.comtargetmol.com

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. targetmol.com

If swallowed: Rinse mouth with water and consult a physician. angenechemical.comtargetmol.com

The following table provides a summary of the key safety information for 1-Hydroxyguanidine sulfate.

| Hazard | Precaution |

| Eye Contact | Wear safety glasses or goggles. angenechemical.comtargetmol.com |

| Skin Contact | Wear chemical-resistant gloves and protective clothing. angenechemical.comtargetmol.com |

| Inhalation | Use in a well-ventilated area or with respiratory protection. angenechemical.comtargetmol.com |

| Ingestion | Do not eat, drink, or smoke when handling. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. angenechemical.comtargetmol.com |

Analytical Methodologies for 1 Hydroxyguanidine Sulfate in Complex Matrices

Chromatographic Techniques

Chromatography is a fundamental separation technique used to isolate target analytes from intricate mixtures based on their differential partitioning between a mobile phase and a stationary phase. unite.itiipseries.org For a polar compound like 1-Hydroxyguanidine sulfate (B86663), specific chromatographic approaches are required for effective separation and subsequent analysis. frontiersin.org

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds in complex matrices. iipseries.orgnih.gov Given the polar nature of 1-Hydroxyguanidine sulfate, reversed-phase HPLC may offer limited retention. Therefore, alternative or modified HPLC techniques are often more suitable.

Detailed research findings indicate that for compounds with similar structural features, such as the N-hydroxyguanidine moiety found in anatoxin-a(S), Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior separation. researchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, which is effective for retaining and separating very polar compounds. researchgate.net For the analysis of anatoxin-a(S), a ZIC-HILIC column coupled with tandem mass spectrometry (LC-MS/MS) was found to be the most effective method. researchgate.net

Another common approach for analyzing polar, sulfated compounds is the use of ion-pairing agents in reversed-phase HPLC. bioinfopublication.org This involves adding a reagent to the mobile phase that forms a neutral ion pair with the charged analyte, enhancing its retention on a non-polar C18 column. The analysis of other sulfated compounds, such as colistin (B93849) sulfate and glucosamine (B1671600) sulfate, has been successfully achieved using RP-HPLC. tjpr.orgnih.gov In some cases, pre-column derivatization is employed to attach a chromophore or fluorophore to the analyte, enabling detection by UV-Visible or fluorescence detectors. bioinfopublication.org

Table 1: HPLC Approaches for Analyzing 1-Hydroxyguanidine Sulfate and Related Compounds

| Technique | Principle | Typical Stationary Phase | Application Example | Citation |

|---|---|---|---|---|

| HILIC-MS/MS | Partitioning of polar analytes from a high-organic mobile phase into a hydrated layer on a polar stationary phase. | ZIC-HILIC | Analysis of anatoxin-a(S), which contains an N-hydroxyguanidine structure. | researchgate.net |

| Ion-Pair RP-HPLC | An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, increasing retention on a non-polar column. | C18 (Octadecyl silane) | Analysis of gentamicin (B1671437) sulfate. | bioinfopublication.org |

| RP-HPLC | Separation based on hydrophobic interactions between the analyte and a non-polar stationary phase. | C18 (Octadecyl silane) | Simultaneous determination of glucosamine sulfate and curcumin (B1669340) in cream formulations. | tjpr.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique ideal for separating and identifying volatile and thermally stable compounds. hill-labs.co.nz The direct analysis of 1-Hydroxyguanidine sulfate by GC-MS is challenging due to its high polarity, low volatility, and thermal instability. However, insights can be drawn from the analysis of other sulfated compounds.

Research on the GC-MS analysis of non-hydrolyzed sulfated steroids shows that the sulfate group is typically cleaved off within the high-temperature environment of the GC injection port. nih.gov This process of thermal degradation results in the formation of characteristic fragment ions, such as [M - H₂SO₄]·⁺, which can be detected by the mass spectrometer to identify and quantify the original sulfated compound. nih.gov This suggests that a similar approach could be viable for 1-Hydroxyguanidine sulfate, where the loss of a sulfuric acid molecule upon injection could serve as a diagnostic marker.

To overcome matrix effects in complex aqueous samples, a specialized sample preparation technique known as Accelerated Water Sample Preparation (AWASP) can be employed. nih.gov This method involves the complete removal of water with an anhydrous salt like sodium sulfate, followed by the extraction of the analytes into an organic solvent suitable for GC-MS injection, such as dichloromethane (B109758). nih.gov

Table 2: GC-MS Considerations for the Analysis of Sulfated Compounds

| Parameter | Description | Relevance to 1-Hydroxyguanidine Sulfate | Citation |

|---|---|---|---|

| Derivatization | Chemical modification to increase analyte volatility and thermal stability. | Likely necessary for direct GC analysis without thermal degradation. | nih.gov |

| Thermal Degradation | Cleavage of the sulfate group in the hot GC injector port. | The resulting fragment ions could be used for indirect detection and quantification. | nih.gov |

| Sample Preparation | Extraction and concentration of the analyte from the sample matrix. | Techniques like AWASP can remove water from complex samples prior to extraction. | nih.gov |

High-Performance Liquid Chromatography (HPLC)

Spectrophotometric Methods

Spectrophotometric methods are based on the principle that chemical compounds absorb light at specific wavelengths. juniperpublishers.com For quantification, a chemical reaction is often used to convert a colorless analyte into a colored product, with the intensity of the color being proportional to the analyte's concentration. epa.gov

While no specific spectrophotometric method for 1-Hydroxyguanidine sulfate is prominently documented, methods developed for compounds with analogous functional groups, such as primary amines, can be adapted. A common strategy involves the formation of an ion-pair complex. For instance, aminoglycosides, which are basic compounds, react with acidic dyes like picric acid to form a yellow-colored complex that can be measured spectrophotometrically. japsonline.com Given its basic nature, 1-Hydroxyguanidine could potentially form similar complexes.

Another well-established technique for determining compounds with primary aromatic amine groups is diazotization. nih.gov This involves reacting the amine with nitrous acid to form a diazonium salt, which is then coupled with a chromogenic reagent (e.g., N-(1-naphthyl)ethylenediamine or 8-hydroxyquinoline) to produce a stable, intensely colored azo dye. juniperpublishers.comnih.gov The applicability of this method would depend on the reactivity of the guanidine (B92328) functional groups under diazotizing conditions.

Table 3: Potential Spectrophotometric Methods for 1-Hydroxyguanidine Sulfate

| Method | Principle | Reagents | Potential Application | Citation |

|---|---|---|---|---|

| Ion-Pair Complexation | Formation of a colored complex between the basic analyte and an acidic dye. | Picric acid, 2,4-dinitrophenol | Quantification of basic drugs like aminoglycosides; potentially applicable to hydroxyguanidine. | japsonline.com |

| Diazotization & Coupling | Conversion of a primary amine to a diazonium salt, followed by reaction with a coupling agent to form a colored azo dye. | Sodium nitrite, 8-hydroxyquinoline | Determination of sulfonamides; applicability depends on the reactivity of the hydroxyguanidine moiety. | nih.gov |

| Reaction with 4-Aminoantipyrine (B1666024) | Reaction of phenolic compounds with 4-aminoantipyrine in the presence of an oxidizing agent to form a colored dye. | 4-Aminoantipyrine, Potassium ferricyanide (B76249) | Standard method for phenols; not directly applicable but illustrates a common derivatization principle. | epa.gov |

Other Analytical Techniques

Fluorometric analysis, or fluorometry, is an analytical technique that measures the fluorescence emitted from a sample upon excitation with light of a specific wavelength. It is often significantly more sensitive than absorption spectrophotometry. sigmaaldrich.com

Specific fluorometric assays for 1-Hydroxyguanidine sulfate are not widely reported, but derivatization techniques used for other molecules could be adapted. A successful strategy often involves reacting the non-fluorescent analyte with a specific reagent to yield a highly fluorescent product. For example, a fluorometric assay for the enzyme 1-deoxy-D-xylulose 5-phosphate synthase was developed based on the reaction of its product with 3,5-diaminobenzoic acid to form a fluorescent quinaldine (B1664567) derivative. nih.gov This type of condensation reaction could be explored for 1-hydroxyguanidine.

Another advanced approach involves the use of fluorescent probes that change their emission properties upon binding to the target analyte. An ultrasensitive assay for dextran (B179266) sulfate was developed using a commercial probe, Heparin Red, whose fluorescence is quenched upon binding to the sulfated polysaccharide. arxiv.org The development of a specific probe for the hydroxyguanidine group or the sulfate counter-ion could lead to a simple and sensitive mix-and-read assay.

Table 4: Principles of Fluorometric Analysis

| Principle | Description | Example | Citation |

|---|---|---|---|

| Derivatization | The analyte is chemically converted into a fluorescent derivative. | Reaction of an analyte with 3,5-diaminobenzoic acid to form a fluorescent quinaldine. | nih.gov |

| Fluorescent Probes | A molecule whose fluorescent properties (intensity, wavelength) change upon interaction with the analyte. | Use of Heparin Red probe for the quantification of dextran sulfate. | arxiv.org |

| Aggregation-Induced Emission (AIE) | Certain molecules become highly fluorescent when they aggregate, a process that can be triggered by an analyte. | Detection of sulfide (B99878) produced by sulfate-reducing bacteria using gold(I)-thiolate complexes. | nih.gov |

Enzymatic assays leverage the high specificity and efficiency of enzymes to detect and quantify substances. sigmaaldrich.com These assays measure enzyme activity, which can be correlated to the concentration of a substrate, inhibitor, or activator. The reaction is typically monitored by measuring the formation of a product or the depletion of a substrate over time, often through a coupled reaction that generates a colorimetric or fluorescent signal. biocompare.comr-biopharm.com

Studies have demonstrated the enzymatic reduction of hydroxyguanidine, confirming that specific enzymes can recognize and metabolize this compound. researchgate.net This provides a strong basis for developing a specific enzymatic assay. The core of such an assay would involve identifying an enzyme for which 1-Hydroxyguanidine sulfate acts as a specific substrate. The activity of this enzyme could then be measured in the presence of the sample. By using a standard curve, the concentration of 1-Hydroxyguanidine sulfate in the sample could be determined.

Table 5: Hypothetical Steps for an Enzymatic Assay for 1-Hydroxyguanidine Sulfate

| Step | Description |

|---|---|

| 1. Enzyme Selection | Identify and isolate an enzyme that specifically catalyzes a reaction involving 1-Hydroxyguanidine sulfate. |

| 2. Reaction Setup | Combine the sample containing 1-Hydroxyguanidine sulfate with the specific enzyme and any necessary co-factors in a reaction buffer. |

| 3. Detection | Monitor the reaction. This could involve measuring the depletion of a co-substrate (e.g., NADH absorbance at 340 nm) or the formation of a product through a coupled enzymatic reaction that produces a colored or fluorescent compound. |

| 4. Quantification | Compare the reaction rate or endpoint signal from the sample to a calibration curve prepared with known concentrations of 1-Hydroxyguanidine sulfate. |

Fluorometric Analysis

Sample Preparation Strategies for Biological Materials

The accurate quantification of 1-Hydroxyguanidine sulfate in complex biological matrices necessitates meticulous sample preparation to isolate the analyte from interfering endogenous substances. mdpi.comnih.gov The choice of strategy is contingent upon the nature of the biological material, with distinct protocols for fluids and tissues. phenomenex.com The primary goals of sample preparation are to obtain a clean extract suitable for analysis, concentrate the analyte, and ensure its stability throughout the process. mdpi.com

Extraction and Purification from Biological Fluids and Tissues

The isolation of 1-Hydroxyguanidine sulfate from biological samples like plasma, serum, urine, or tissue homogenates is a critical step preceding instrumental analysis. mdpi.comnih.gov Common techniques employed include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which are considered standard methods for minimizing matrix interference. mdpi.comjapsonline.com

For biological fluids such as plasma or serum, a primary challenge is the presence of high concentrations of proteins, which can interfere with analysis and damage analytical columns. nih.gov A common initial step is protein precipitation, often achieved by adding an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Alternatively, acid or base treatment can be used to disrupt drug-protein interactions. phenomenex.com For acidic analytes, an acid such as phosphoric acid is added, while a base like sodium hydroxide (B78521) is used for basic compounds, followed by vortexing and centrifugation to separate the precipitated proteins. phenomenex.com

In the case of tissue samples, the first step is homogenization to disrupt the cellular structure and release the contents. phenomenex.com This can be achieved by mechanically grinding the tissue, sometimes after freezing, in a suitable lysis buffer. neb.com Following homogenization, techniques such as accelerated solvent extraction (ASE) may be employed, using solvent mixtures like dichloromethane and methanol at elevated temperatures to extract the target analyte. scielo.br Another method involves salting out proteins from the crude tissue extract with ammonium (B1175870) sulfate to achieve a preliminary purification. The resulting supernatant or extract is then typically subjected to further cleanup using LLE or SPE. mdpi.comscielo.br

Table 1: Summary of Extraction and Purification Strategies for Biological Matrices

| Matrix Type | Initial Step | Common Extraction/Purification Technique(s) | Purpose |

| Biological Fluids (Plasma, Serum) | Protein Precipitation (using solvents, acid, or base) | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Remove interfering proteins and lipids, concentrate the analyte. mdpi.comphenomenex.comnih.gov |

| Tissues (e.g., Liver, Muscle) | Homogenization/Lysis | Accelerated Solvent Extraction (ASE), Salting Out, SPE, LLE | Disrupt cell membranes, release analyte, remove complex matrix components. scielo.br |

Addressing Autoxidation during Storage

The chemical stability of an analyte in a biological matrix during storage is a critical factor for accurate quantification. bioanalysisforum.jpnih.gov Certain compounds can undergo autoxidation, a process of slow oxidation by atmospheric oxygen, which can be accelerated by factors such as light, elevated temperature, and the presence of metal catalysts. nih.govscispace.com The oxidation of 1-Hydroxyguanidine can lead to the release of nitric oxide and the formation of other reactive oxygen species. sigmaaldrich.com

To mitigate degradation due to autoxidation and other pathways, strict control of storage conditions is essential. Biological samples are typically stored at low temperatures, such as -20°C or -70°C, to slow down chemical reactions. bioanalysisforum.jp Storing samples in the dark or in amber vials can prevent light-induced degradation. nih.gov

The stability of the analyte should be evaluated under various conditions that mimic the sample handling and storage process. This includes assessing freeze-thaw stability and whole blood stability if the collection and processing steps involve delays before centrifugation. bioanalysisforum.jp While routine whole blood stability testing is a matter of discussion, it can be important for analytes that are unstable in this matrix. bioanalysisforum.jp The choice of storage temperature can be critical, as analytes are generally more stable at -70°C than at -20°C. bioanalysisforum.jp

Method Validation Parameters: Sensitivity, Accuracy, and Precision